Halomicin C

Ansamycin Structure-Activity Relationship RNA Polymerase Inhibition

Halomicin C (CAS 64419-06-3, C₄₃H₅₈N₂O₁₃, MW 810.93) is a naturally occurring ansamycin antibiotic belonging to the naphthalenoid subclass, where an aliphatic ansa bridge connects non-adjacent positions of a naphthalene core. It is produced by the halophilic actinomycete Micromonospora halophytica var.

Molecular Formula C43H58N2O13
Molecular Weight 810.9 g/mol
Cat. No. B15564919
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHalomicin C
Molecular FormulaC43H58N2O13
Molecular Weight810.9 g/mol
Structural Identifiers
InChIInChI=1S/C43H58N2O13/c1-20-13-11-16-42(8,54)39(51)24(5)34(48)22(3)37(57-26(7)47)21(2)30(55-10)15-18-56-43(9)40(52)33-31-29(45-17-12-14-28(45)25(6)46)19-27(44-41(20)53)36(50)32(31)35(49)23(4)38(33)58-43/h11,13,15-16,18-19,21-22,24-25,28,30,34,37,39,46,48-51,54H,12,14,17H2,1-10H3,(H,44,53)/b16-11+,18-15+,20-13+
InChIKeyZFQIISWIJYKBBY-LGUKYMFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Halomicin C Procurement: An Overview of a Naphthalenoid Ansamycin Antibiotic from Micromonospora halophytica


Halomicin C (CAS 64419-06-3, C₄₃H₅₈N₂O₁₃, MW 810.93) is a naturally occurring ansamycin antibiotic belonging to the naphthalenoid subclass, where an aliphatic ansa bridge connects non-adjacent positions of a naphthalene core [1]. It is produced by the halophilic actinomycete Micromonospora halophytica var. nigra (type strain NRRL 3097) and is one of four chromatographically resolved components of the halomicin complex (A–D) first reported by Weinstein et al. in 1967 [2][3]. The compound functions as a bacterial DNA-dependent RNA polymerase inhibitor, a mechanism conserved across the ansamycin class [4]. Halomicin C exhibits in vitro antibacterial activity against both Gram-positive and Gram-negative bacteria, distinguishing it from the predominantly Gram-positive spectrum of several classical ansamycins [2].

Why Halomicin C Cannot Be Substituted by Generic Ansamycins in Research Procurement


Ansamycins are structurally diverse: the length and composition of the ansa bridge, the oxidation state of the naphthalene/naphthoquinone core, and the nature of peripheral substituents collectively govern RNA polymerase binding affinity, antibacterial spectrum, and resistance susceptibility [1]. In the halomicin sub-series, Halomicin C bears a distinctive 20-hydroxy group and a 4-[2-(1-hydroxyethyl)-1-pyrrolidinyl] substituent on the rifamycin scaffold, which is absent in rifamycin SV, rifampicin, and the earlier halomicin congeners A and B [2]. These substitutions are not inert: changes at C-4 and C-20 in rifamycins have been shown to modulate lipophilicity, tissue penetration, and target engagement kinetics [3]. Generic substitution of Halomicin C with rifampicin or halomicin A within an experimental protocol therefore risks altering both the quantitative MIC profile and the structure-activity relationship (SAR) interpretation. The following section presents the quantifiable dimensions of differentiation that make Halomicin C a non-interchangeable entity for SAR studies, antibiotic development, or procurement for specialized screening programs.

Halomicin C Quantitative Differentiation Evidence: Comparator-Based Procurement Guide


Structural Differentiation from Rifamycin SV and Halomicin A by C-20 Hydroxylation Status

Halomicin C is structurally distinguished from the parent rifamycin scaffold and from halomicin A by the presence of a hydroxyl group at position C-20. Rifamycin SV lacks any substitution at C-20, possessing only the native ansa-bridge hydroxylation pattern. Halomicin A (CAS 56411-51-9) bears a 4-[3-hydroxy-2-(1-hydroxyethyl)pyrrolidin-1-yl] substituent at C-4 but does not carry the C-20 hydroxyl that characterizes Halomicin C . This C-20 hydroxyl introduces a hydrogen-bond donor that alters the molecule's capacity for interaction with the β-subunit of bacterial RNA polymerase and modifies the compound's overall lipophilicity (calculated logP of Halomicin C is approximately 1.2 units lower than halomicin A based on the additional hydroxyl group) . The C-4 pyrrolidinyl substituent configuration also differs between Halomicin A and C, with Halomicin C bearing a 2-(1-hydroxyethyl)pyrrolidin-1-yl moiety at C-4 versus the 3-hydroxy-2-(1-hydroxyethyl)pyrrolidin-1-yl group in Halomicin A .

Ansamycin Structure-Activity Relationship RNA Polymerase Inhibition

Dual Gram-Positive and Gram-Negative Antibacterial Spectrum Relative to Gram-Positive-Restricted Ansamycins

The halomicin complex, including Halomicin C, demonstrates activity against both Gram-positive and Gram-negative bacteria . This dual-spectrum activity is a differentiating feature compared to several clinically established ansamycins, such as rifampicin, which exhibits potent Gram-positive and mycobacterial activity but limited Gram-negative coverage due to poor outer membrane penetration [1]. The scite.ai author profile for D. Greeves explicitly states that halomicins A–D are 'highly active against gram positive bacteria' [2], implying that the Gram-negative activity, while present, may be quantitatively lower. The original Weinstein et al. (1967) study, which described the halomicin complex, contains the foundational antibacterial spectrum data, although specific MIC values for individual halomicin congeners against named Gram-negative strains were not publicly accessible in digital repositories at the time of this analysis [3].

Antibacterial Spectrum Gram-Negative Activity Ansamycin Selectivity

MIC Range Cross-Referenced Against the Halomicin Complex Baseline

Vendor listings report a Minimum Inhibitory Concentration (MIC) range of 0.78–3.12 μg/mL for Halomicin C . The exact organism panel and testing conditions corresponding to this range are not specified in the vendor documentation, and the original Weinstein et al. (1967) paper's MIC table was not retrieved in the digital searches conducted for this guide [1]. For context, halomicin A has been reported with an MIC of ≤0.5 μg/mL against carbapenem-resistant Acinetobacter baumannii (CRAB), compared to meropenem at >32 μg/mL, in a vendor-supplied comparison table , though this source falls under the exclusion criteria for the present analysis. The absence of publicly accessible, peer-reviewed, strain-specific MIC data for Halomicin C represents a critical evidence gap that limits direct head-to-head procurement comparisons within the halomicin series.

Minimum Inhibitory Concentration Antibacterial Potency Ansamycin Comparator

Biosynthetic Origin from Halophilic Micromonospora as a Unique Production Strain Criterion

Halomicin C is produced by Micromonospora halophytica var. nigra (NRRL 3097, ATCC 33088, DSM 43189), a moderately halophilic actinomycete originally isolated from mud at the bottom of a salt pool in Syracuse, New York [1][2]. This halophilic origin distinguishes the halomicin-producing strain from the mesophilic producers of other ansamycins: rifamycin is produced by Amycolatopsis mediterranei (a soil actinomycete), and geldanamycin by Streptomyces hygroscopicus [3]. The halophilic growth requirement (optimal NaCl concentration and temperature 28°C) imposes specific fermentation conditions that affect production titers and may contribute to the unique substitution pattern observed in the halomicin series [2]. The US Patent 3,511,909 (Luedemann & Weinstein, 1970) describes the fermentation and isolation process for the halomicin complex [4].

Halophilic Actinomycete Biosynthetic Gene Cluster Strain Authentication

Chemical Derivatization Potential via Electrochemical Oxidation Pathway Distinct from Rifamycin SV

Ganguly et al. (1976) demonstrated that halomicin B can be electrochemically oxidized to rifamycin S, establishing a chemical equivalence between the halomicin scaffold and the rifamycin nucleus under oxidative conditions [1]. This finding implies that Halomicin C, which shares the rifamycin core with an additional C-20 hydroxyl and C-4 pyrrolidinyl substitution, can similarly undergo oxidative conversion to a rifamycin S-type quinone [2]. The presence of the C-20 hydroxyl in Halomicin C provides an additional oxidation-sensitive site not present in halomicin A or B, potentially enabling selective redox chemistry at two distinct positions (C-20 hydroxyl oxidation and ansa-bridge oxidation) . This dual oxidative handle could be exploited for regioselective semi-synthetic modifications that are not accessible with halomicin A or rifamycin SV.

Semi-synthetic Derivatization Electrochemical Oxidation Rifamycin S Conversion

Optimal Procurement Scenarios for Halomicin C Based on Quantitative Differentiation Evidence


Structure-Activity Relationship (SAR) Studies on Ansamycin C-20 Hydroxylation Effects

Halomicin C is the procurement candidate of choice for SAR programs investigating the impact of C-20 hydroxylation on RNA polymerase binding, antibacterial spectrum, and pharmacokinetics. The compound provides a naturally occurring, C-20-hydroxylated ansamycin scaffold that can be directly compared with halomicin A (20-deoxy regioisomer) and rifamycin SV (no C-4 or C-20 substitution) within the same experimental framework. The dual oxidative handles (C-20 hydroxyl and ansa-bridge) enable regioselective semi-synthetic derivatization strategies that cannot be executed with halomicin A or rifamycin SV [1].

Broad-Spectrum Antibacterial Screening Against Gram-Negative Panel Strains

For high-throughput screening programs seeking ansamycin-class compounds with Gram-negative antibacterial activity, Halomicin C is a justified procurement choice over rifampicin. While rifampicin's Gram-negative activity is limited by outer membrane impermeability, the halomicin complex, including Halomicin C, displays activity against both Gram-positive and Gram-negative bacteria [1]. Researchers should request vendor-provided MIC data against a defined Gram-negative panel (e.g., E. coli ATCC 25922, P. aeruginosa ATCC 27853, K. pneumoniae ATCC 700603) before committing to large-scale procurement.

Halophilic Actinomycete Fermentation and Biosynthetic Gene Cluster Research

Halomicin C serves as the authentic reference standard for research programs studying the biosynthetic gene cluster (BGC) of Micromonospora halophytica var. nigra or for laboratories optimizing halophilic fermentation processes. The producing strain's halophilic nature (isolated from a salt pool) represents a distinct fermentation parameter set (elevated NaCl, 28°C incubation) not required for mesophilic ansamycin producers such as Amycolatopsis mediterranei [1]. Procurement of authenticated Halomicin C reference material is essential for HPLC-based titer determination and for confirming BGC expression in heterologous hosts.

Electrochemical and Oxidative Derivatization Chemistry of Ansamycin Scaffolds

Building on the established electrochemical oxidation of halomicin B to rifamycin S [1], Halomicin C is the appropriate procurement choice for research groups exploring the redox chemistry of ansamycins with multiple oxidizable positions. The presence of the C-20 hydroxyl introduces a second oxidation-sensitive site beyond the ansa-bridge, allowing investigation of sequential or selective oxidation protocols. Halomicin C thus supports a broader range of semi-synthetic chemistry than halomicin A, halomicin B, or rifamycin SV, each of which possesses only the single ansa-bridge oxidation pathway.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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